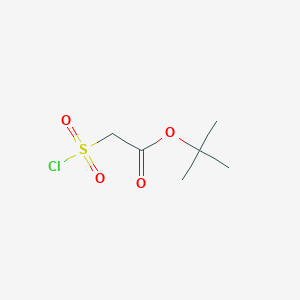
Tert-butyl 2-(chlorosulfonyl)acetate
Vue d'ensemble
Description
Tert-butyl 2-(chlorosulfonyl)acetate is a complex organic compound that contains a tert-butyl group, an ethoxy group, a chlorosulfonyl group, and an acetate group. The molecular structure of this compound is influenced by the arrangement of these groups around the central carbon atom. The tert-butyl group is bulky and likely influences the overall shape of the molecule.
Méthodes De Préparation
The synthesis of chlorosulfonyl-acetic acid tert-butyl ester can be achieved through a multi-step reaction pathway involving various reagents and catalysts. Here is a general synthetic route:
Starting Materials: tert-butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, carbon dioxide.
Reaction Steps:
Analyse Des Réactions Chimiques
Tert-butyl 2-(chlorosulfonyl)acetate undergoes various types of chemical reactions, including substitution and esterification :
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols.
Esterification: The compound can participate in esterification reactions, forming esters under mild conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions
Substitution: Reagents like thionyl chloride, triethylamine, and magnesium.
Esterification: DCC and DMAP.
Major Products
- Esters and amides formed from reactions with alcohols and amines.
Applications De Recherche Scientifique
Tert-butyl 2-(chlorosulfonyl)acetate has various applications in scientific research :
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of chlorosulfonyl-acetic acid tert-butyl ester depends on its intended use. For example, as a reagent in chemical reactions, its mechanism involves the way it reacts with other compounds. The presence of the chlorosulfonyl group makes it highly reactive, facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(chlorosulfonyl)acetate can be compared with other similar compounds such as tert-butyl chloroacetate and tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate :
tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfonyl group.
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Similar structure but with an ethoxy group.
Uniqueness
- The presence of the chlorosulfonyl group in chlorosulfonyl-acetic acid tert-butyl ester makes it more reactive compared to similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H11ClO4S |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
tert-butyl 2-chlorosulfonylacetate |
InChI |
InChI=1S/C6H11ClO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3 |
Clé InChI |
WVEYJYSERDAPTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone](/img/structure/B8509567.png)
![N-[2,2-Dimethoxyethyl]isobutyramide](/img/structure/B8509580.png)
![7-Chloro-2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidine](/img/structure/B8509585.png)
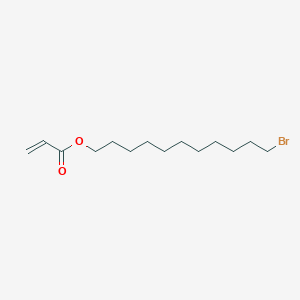
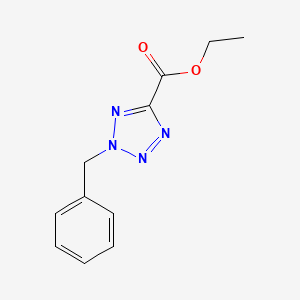
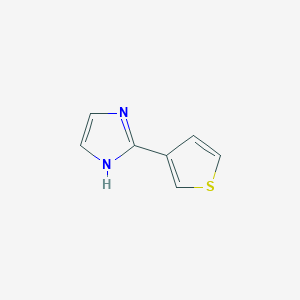
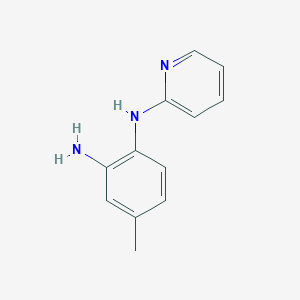


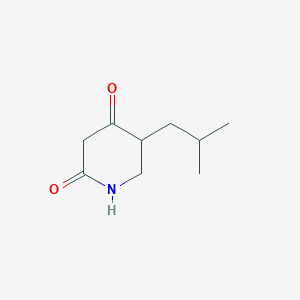
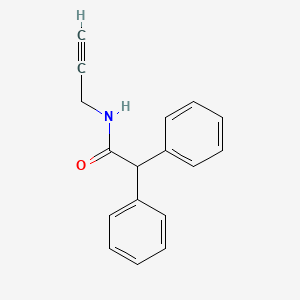
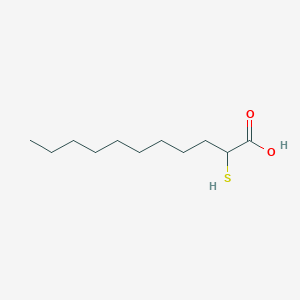
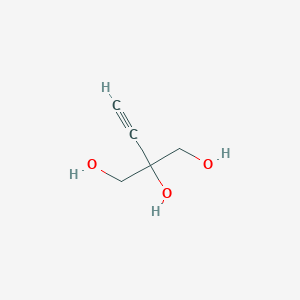
![methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8509640.png)
